molecular formula C8H16ClNO3S B13324427 2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonyl chloride

2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonyl chloride

Cat. No.: B13324427
M. Wt: 241.74 g/mol
InChI Key: VTBOCQLHLWADKF-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H16ClNO3S. It is known for its utility in various chemical reactions and applications in scientific research. This compound is characterized by the presence of a morpholine ring substituted with two methyl groups and an ethane-1-sulfonyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2,6-Dimethylmorpholin-4-yl)ethanamine with sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or chloroform .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to reflux .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reaction with amines can yield sulfonamide derivatives, while reaction with alcohols can produce sulfonate esters .

Scientific Research Applications

2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of new covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonyl chloride is unique due to the presence of both the morpholine ring and the sulfonyl chloride group, which confer distinct reactivity and properties.

Properties

Molecular Formula

C8H16ClNO3S

Molecular Weight

241.74 g/mol

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)ethanesulfonyl chloride

InChI

InChI=1S/C8H16ClNO3S/c1-7-5-10(6-8(2)13-7)3-4-14(9,11)12/h7-8H,3-6H2,1-2H3

InChI Key

VTBOCQLHLWADKF-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)CCS(=O)(=O)Cl

Origin of Product

United States

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